Trichloro(octyl)silane is widely used as a surface modifying agent for various materials, including glass, metals, ceramics, and polymers [, ]. Its reactive chlorine groups readily react with hydroxyl groups (OH) present on the surface of these materials, forming a covalent bond and creating a new organic layer. This modification process can significantly alter the surface properties of the material, such as:
Trichloro(octyl)silane serves as a building block for the synthesis of various organosilicon materials, including silanes, siloxanes, and polysilsesquioxanes []. These materials possess unique properties like thermal stability, electrical insulating properties, and flame retardancy, making them valuable in various applications, such as:
Trichloro(octyl)silane also finds applications in other areas of scientific research, including:
Trichloro(octyl)silane, also known as octyltrichlorosilane, is a chemical compound with the formula CHClSi. It is characterized by a colorless liquid form and a pungent odor. This compound features three chlorine atoms attached to a silicon atom, which is also bonded to an octyl group (a straight-chain alkyl group with eight carbon atoms). The presence of reactive chlorine groups allows trichloro(octyl)silane to engage in significant chemical interactions, particularly with hydroxyl groups present on various surfaces, facilitating the formation of covalent bonds and altering surface properties of materials such as glass, metals, and polymers .
OTS is a hazardous material and should be handled with appropriate precautions:
Trichloro(octyl)silane primarily undergoes hydrolysis when exposed to water, resulting in the release of hydrochloric acid and the formation of octanol. The balanced chemical reaction can be represented as follows:
Additionally, trichloro(octyl)silane can react with hydroxyl-containing compounds to form siloxane bonds (Si-O-Si), which are fundamental in the synthesis of silicone polymers. This reactivity allows it to function effectively as a surface modifier .
The synthesis of trichloro(octyl)silane typically involves the reaction of silicon tetrachloride with n-octene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction can be summarized by the following equation:
This method allows for the formation of trichloro(octyl)silane from readily available precursors .
Trichloro(octyl)silane has a variety of applications across different fields:
Interaction studies involving trichloro(octyl)silane often focus on its ability to modify surface properties through chemical grafting. For instance, it has been shown to effectively alter the wettability of surfaces by forming hydrophobic layers when reacted with hydroxyl groups on substrates like paper or glass. This modification can lead to significant changes in surface energy and texture, enhancing performance in applications such as coatings and adhesives .
Trichloro(octyl)silane belongs to a class of organosilicon compounds that includes various alkyltrichlorosilanes. Below is a comparison with other similar compounds:
Compound Name | Formula | Unique Features |
---|---|---|
Trichloro(methyl)silane | CHClSi | Shorter alkyl chain; used for different surface modifications. |
Trichloro(ethyl)silane | CHClSi | Intermediate length chain; similar applications but different reactivity profiles. |
Trichloro(propyl)silane | CHClSi | Intermediate length chain; offers different hydrophobicity compared to octyl variant. |
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane | CFClSi | Fluorinated variant; exhibits superior water repellency compared to non-fluorinated silanes. |
Trichloro(octyl)silane's uniqueness lies in its balance between organic and inorganic functionalities due to its longer octyl chain, which enhances its effectiveness as a surface modifier while maintaining compatibility with silicone chemistry .
Trichloro(octyl)silane emerged as a critical organosilicon compound during the late 20th century, driven by advancements in surface chemistry and nanotechnology. Early reports of its synthesis appeared in the 1960s, with systematic studies on alkyltrichlorosilanes intensifying after Heath's 1992 work on silicon nanocrystal synthesis using trichlorooctylsilane precursors. The compound gained prominence in 2015 when Kissel and Brinker patented its use in fluorine-free superhydrophobic aerogels, highlighting its role in eco-friendly material design. Academic interest surged further in 2020 when researchers demonstrated its bifunctional effects in perovskite solar cells, merging surface passivation with environmental stability.
Systematic Name: Trichloro(octyl)silane
Alternative Designations:
Molecular Formula: C₈H₁₇Cl₃Si
Molecular Weight: 247.66 g/mol
CAS Registry: 5283-66-9
Key Spectral Identifiers:
This compound bridges industrial manufacturing and advanced research:
Trichloro(octyl)silane possesses the molecular formula C8H17Cl3Si with a molecular weight of 247.66-247.67 grams per mole [1] [4] [5]. The compound features a central silicon atom bonded to three chlorine atoms and one octyl group, creating a tetrahedral geometry around the silicon center [1] [2]. The octyl group consists of a linear eight-carbon alkyl chain (CH3(CH2)7-) attached directly to the silicon atom [1] [16].
The silicon-chlorine bonds exhibit polar covalent character due to the electronegativity difference between silicon and chlorine atoms [2]. These Si-Cl bonds are highly reactive and contribute significantly to the compound's hydrolytic properties [2] [5]. The silicon-carbon bond connecting the octyl chain to the silicon center demonstrates typical organometallic bonding characteristics, with the silicon atom displaying sp3 hybridization [1] [4].
The molecular structure can be represented by the SMILES notation CCCCCCCCSi(Cl)Cl, indicating the linear octyl chain terminating at the trichlorosilane functional group [1] [4] [10]. The InChI key RCHUVCPBWWSUMC-UHFFFAOYSA-N provides unique identification for this specific molecular arrangement [1] [4] [10].
Trichloro(octyl)silane exhibits a boiling point of 233°C at 731 mmHg, as consistently reported across multiple commercial sources [1] [5] [12]. Alternative measurements from Gelest indicate a slightly lower boiling point range of 224-226°C [11]. This variation may be attributed to differences in measurement conditions and sample purity.
The compound demonstrates relatively low vapor pressure, with values ranging from 0 to 3.5 Pa at 25°C [5] [7]. The vapor density exceeds that of air, with measurements indicating a value greater than 1 relative to air [1] [5] [16]. This property is consistent with the compound's molecular weight and contributes to its tendency to remain in the liquid phase under standard conditions.
The density of trichloro(octyl)silane at 25°C is consistently reported as 1.07 g/mL across multiple sources [1] [5] [12] [16]. Gelest provides a more precise measurement of 1.0744 g/mL [11], while the specific gravity is documented as 1.074 [5] [7]. These values indicate that the compound is denser than water, which is expected given the presence of three chlorine atoms and the silicon center.
The refractive index exhibits some variation depending on the source and measurement conditions. Sigma-Aldrich reports a value of 1.447 at 20°C using the sodium D-line [1] [12], while Thermo Fisher specifies a range of 1.4460-1.4510 at 20°C [4] [15]. Gelest provides a value of 1.4490 at 20°C [11]. These measurements demonstrate the compound's optical properties and are consistent with organic silicon compounds containing alkyl chains.
Property | Value | Source |
---|---|---|
Boiling Point | 233°C at 731 mmHg | Sigma-Aldrich, ChemicalBook [1] [5] |
Density (25°C) | 1.07 g/mL | Multiple sources [1] [5] [12] |
Refractive Index | 1.447-1.451 | Various suppliers [1] [4] [11] |
Vapor Pressure (25°C) | 0-3.5 Pa | ChemicalBook [5] |
Trichloro(octyl)silane undergoes rapid hydrolysis when exposed to water, generating hydrochloric acid and heat [2] [3] [5]. The hydrolysis reaction follows the general mechanism for chlorosilanes, where each silicon-chlorine bond is sequentially replaced by silicon-oxygen bonds through reaction with water molecules [2] [5].
Based on experimental modeling, when trichloro(octyl)silane is spilled into an excess of water (at least 5-fold excess), half of the maximum theoretical yield of hydrogen chloride gas is produced within 2.9 minutes [2]. This rapid reaction rate demonstrates the compound's high hydrolytic sensitivity and explains its classification as a water-reactive substance [2] [3].
The hydrolysis products include silanols and ultimately siloxane polymers, as the initially formed silanol groups can undergo condensation reactions [5]. The reaction is highly exothermic, contributing to the hazardous nature of uncontrolled water contact [2] [3].
Trichloro(octyl)silane exhibits extreme sensitivity to atmospheric moisture, reacting vigorously with water vapor in air to produce hydrogen chloride gas [2] [3] [5]. The compound is classified with a hydrolytic sensitivity rating of 8, indicating that it reacts rapidly with moisture, water, and protic solvents [5] [7].
Upon exposure to moist air, the compound generates visible hydrogen chloride fumes, which accounts for its description as a "fuming liquid" [5] [7]. This reactivity necessitates storage under inert atmosphere conditions, typically under nitrogen or argon gas [5]. The moisture sensitivity extends to all protic solvents, making the compound incompatible with alcohols, water, and other hydroxyl-containing substances [2] [5].
The air reactivity is primarily attributed to the presence of three highly electrophilic silicon-chlorine bonds, which readily undergo nucleophilic attack by water molecules present in atmospheric moisture [2] [5]. This reactivity profile is characteristic of chlorosilanes and contributes to their utility as surface modification agents.
Infrared spectroscopy of trichloro(octyl)silane reveals characteristic absorption bands that confirm its molecular structure [18] [19] [20]. The compound exhibits strong silicon-chlorine stretching vibrations in the region of 600-500 cm⁻¹, which are diagnostic for trichlorosilane functional groups [18] [22]. The alkyl chain contributions appear as strong carbon-hydrogen stretching vibrations in the 2850-2950 cm⁻¹ region, typical of saturated hydrocarbon chains [22].
Corrosive